Thiophene-2,3-dicarboxylic acid
Overview
Description
Thiophene-2,3-dicarboxylic acid is an organic compound with the molecular formula C6H4O4S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Mechanism of Action
Target of Action
Thiophene-2,3-dicarboxylic acid (TDA) is a versatile compound that interacts with various targets. It has been used as a bridging ligand in the synthesis of metal-organic coordination polymers . These polymers have shown potential applications in areas such as hydrogen storage, gas separation, and optoelectronic applications . The primary targets of TDA are therefore the metal ions in these coordination polymers .
Mode of Action
TDA interacts with its targets through coordination bonds, forming one-, two-, or three-dimensional polymeric structures . The diverse coordination properties of TDA make it a good building block for the construction of coordination polymers of different architectures . The resulting structures are dependent on both the end-capping ligand and the coordination geometry of the metal ions .
Biochemical Pathways
The biochemical pathways affected by TDA are primarily related to its role in the formation of coordination polymers . These polymers can exhibit interesting luminescent and magnetic properties, and their sorption properties can be improved due to additional induction dipole-dipole interactions between the framework and substrate molecules . .
Pharmacokinetics
It’s worth noting that the solvothermal method is often used for the synthesis of coordination polymers involving tda , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of TDA’s action are largely dependent on its role in the formation of coordination polymers . For instance, these polymers can exhibit high isosteric heats of hydrogen adsorption . Moreover, the polarizability of the 5-membered heterocycles in TDA contributes to high hydrogen uptake values .
Action Environment
The action of TDA can be influenced by various environmental factors. For instance, the synthesis of coordination polymers involving TDA often occurs under solvothermal conditions . Additionally, the presence of other compounds, such as end-capping ligands and metal ions, can also influence the action, efficacy, and stability of TDA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the electrohalogenation of 3-methylthiophene, followed by a Grignard reaction and indirect electrooxidation . The electrohalogenation step typically uses bromine or chlorine as the halogenating agent, and the reaction conditions include controlled current density and temperature to optimize yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrochemical processes. These methods are designed to maximize efficiency and yield while minimizing environmental impact. The use of renewable energy sources for electrochemical synthesis is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Thiophene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiophene-2,3-dimethanol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine are used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene-2,3-dimethanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Thiophene-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use as pharmaceutical agents.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Thiophene-2,3-dicarboxylic acid can be compared with other thiophene derivatives such as thiophene-2,5-dicarboxylic acid and dithieno[3,2-b:2’,3’-d]thiophene (DTT). While all these compounds share the thiophene core, they differ in the position and number of carboxylic acid groups, which can significantly influence their chemical properties and applications. For example, thiophene-2,5-dicarboxylic acid is often used in the synthesis of coordination polymers and liquid crystals, whereas DTT is notable for its use in organic electronics due to its extended π-conjugation and high charge mobility .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and the ability to undergo diverse reactions make it a valuable building block for synthesizing advanced materials and exploring new applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
thiophene-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHKYDVSWLFRAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292334 | |
Record name | thiophene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451-95-2 | |
Record name | 2,3-Thiophenedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | thiophene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiophene-2,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Thiophenedicarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V973J2YFE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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